3-Thietanol,2-aminobenzoate(9CI)
Description
3-Thietanol,2-aminobenzoate (9CI) is an organic compound characterized by a thietanol (a three-membered sulfur-containing heterocycle with an alcohol group) esterified to 2-aminobenzoic acid (anthranilic acid). This structure combines the reactive sulfur moiety of thietanol with the aromatic amine and carboxylic acid-derived ester functionalities. The sulfur atom in the thietanol group may confer distinct physicochemical properties, such as altered solubility, stability, or odor profile, compared to oxygen-containing analogs.
Properties
IUPAC Name |
thietan-3-yl 2-aminobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c11-9-4-2-1-3-8(9)10(12)13-7-5-14-6-7/h1-4,7H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPSGZNVORLEIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thietanol,2-aminobenzoate(9CI) typically involves the reaction of 3-thietanol with 2-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 3-Thietanol,2-aminobenzoate(9CI) involves large-scale chemical reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-Thietanol,2-aminobenzoate(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The aminobenzoate group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted aminobenzoate derivatives.
Scientific Research Applications
3-Thietanol,2-aminobenzoate(9CI) is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thietanol,2-aminobenzoate(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Thietanol,2-aminobenzoate (9CI) with structurally related esters of 2-aminobenzoic acid, based on available data from analogs and theoretical considerations:
Key Differences:
- Structural Backbone: Unlike oxygen-based esters (e.g., phenethyl or terpinyl), the thietanol group introduces a strained sulfur heterocycle, which may enhance reactivity or susceptibility to ring-opening reactions.
- Odor Profile: Sulfur-containing compounds often exhibit pungent or sulfurous odors, contrasting with the sweet/floral notes of phenethyl anthranilate .
Research Findings and Hypotheses
- Reactivity: The sulfur atom in thietanol may act as a nucleophilic site, enabling unique chemical modifications (e.g., sulfoxide formation) compared to oxygen analogs .
- Biological Activity: Anthranilate esters are known for antimicrobial properties. The sulfur moiety in 3-Thietanol,2-aminobenzoate could enhance such activity, as seen in other sulfur-containing bioactive molecules .
Notes and Limitations
- Data Gaps: Direct experimental data on 3-Thietanol,2-aminobenzoate are absent in the provided evidence. Comparisons rely on structural analogs and theoretical extrapolation.
- Contradictions: While phenethyl anthranilate is well-characterized for fragrance use , sulfur-containing esters are typically avoided in perfumery due to strong odors. This suggests 3-Thietanol,2-aminobenzoate may occupy niche roles.
- Further Research : Empirical studies on solubility, stability, and bioactivity are critical to validate hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
